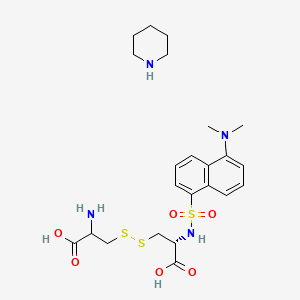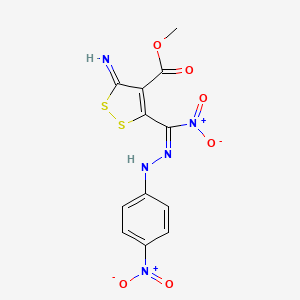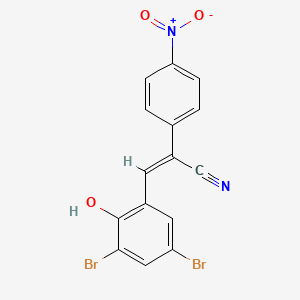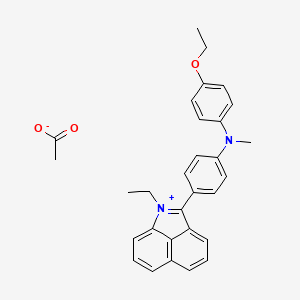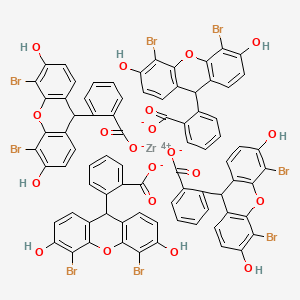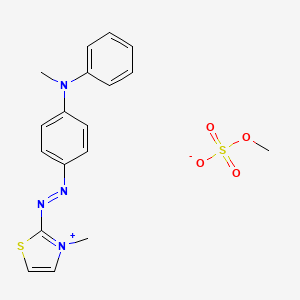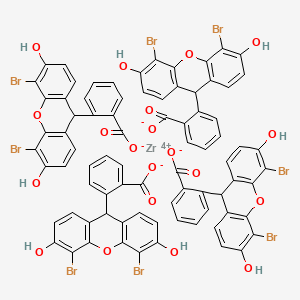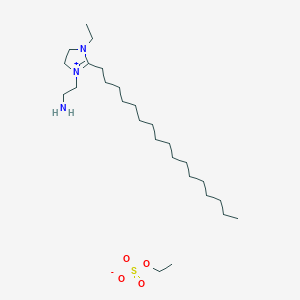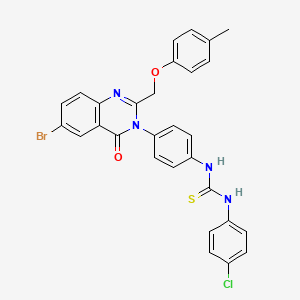
Thiourea, N-(4-(6-bromo-2-((4-methylphenoxy)methyl)-4-oxo-3(4H)-quinazolinyl)phenyl)-N'-(4-chlorophenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
- Reactants: Quinazolinone, bromine, 4-methylphenol
- Conditions: Controlled temperature, solvent medium
Step 3: Formation of Thiourea Linkage
- Reactants: Intermediate product, 4-chlorophenyl isothiocyanate
- Conditions: Room temperature, inert atmosphere
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Thiourea, N-(4-(6-bromo-2-((4-methylphenoxy)methyl)-4-oxo-3(4H)-quinazolinyl)phenyl)-N’-(4-chlorophenyl)- typically involves multi-step organic reactions. The process may start with the preparation of the quinazolinone core, followed by the introduction of the bromo and phenoxy groups. The final step involves the formation of the thiourea linkage.
-
Step 1: Synthesis of Quinazolinone Core
- Reactants: Anthranilic acid, formamide
- Conditions: Reflux in the presence of a catalyst
Análisis De Reacciones Químicas
Types of Reactions
Thiourea, N-(4-(6-bromo-2-((4-methylphenoxy)methyl)-4-oxo-3(4H)-quinazolinyl)phenyl)-N’-(4-chlorophenyl)- can undergo various chemical reactions, including:
-
Oxidation: : Conversion to corresponding sulfonyl derivatives
- Reagents: Hydrogen peroxide, peracids
- Conditions: Mild to moderate temperatures
-
Reduction: : Reduction of the quinazolinone core
- Reagents: Sodium borohydride, lithium aluminum hydride
- Conditions: Low temperatures, inert atmosphere
-
Substitution: : Halogen exchange or nucleophilic substitution
- Reagents: Halide salts, nucleophiles
- Conditions: Solvent medium, controlled temperatures
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonyl derivatives, while reduction may produce amine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Potential inhibitor of specific enzymes or proteins.
Medicine: Investigated for its potential therapeutic properties, such as anticancer or antimicrobial activities.
Industry: Utilized in the development of advanced materials and coatings.
Mecanismo De Acción
The mechanism of action of Thiourea, N-(4-(6-bromo-2-((4-methylphenoxy)methyl)-4-oxo-3(4H)-quinazolinyl)phenyl)-N’-(4-chlorophenyl)- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects through inhibition, activation, or modulation of these targets, leading to various biological outcomes.
Comparación Con Compuestos Similares
Similar Compounds
- Thiourea, N-(4-(6-chloro-2-((4-methylphenoxy)methyl)-4-oxo-3(4H)-quinazolinyl)phenyl)-N’-(4-chlorophenyl)-
- Thiourea, N-(4-(6-bromo-2-((4-ethylphenoxy)methyl)-4-oxo-3(4H)-quinazolinyl)phenyl)-N’-(4-chlorophenyl)-
Uniqueness
Thiourea, N-(4-(6-bromo-2-((4-methylphenoxy)methyl)-4-oxo-3(4H)-quinazolinyl)phenyl)-N’-(4-chlorophenyl)- is unique due to its specific substitution pattern and the presence of both bromo and chlorophenyl groups. These structural features may confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
118526-09-3 |
|---|---|
Fórmula molecular |
C29H22BrClN4O2S |
Peso molecular |
605.9 g/mol |
Nombre IUPAC |
1-[4-[6-bromo-2-[(4-methylphenoxy)methyl]-4-oxoquinazolin-3-yl]phenyl]-3-(4-chlorophenyl)thiourea |
InChI |
InChI=1S/C29H22BrClN4O2S/c1-18-2-13-24(14-3-18)37-17-27-34-26-15-4-19(30)16-25(26)28(36)35(27)23-11-9-22(10-12-23)33-29(38)32-21-7-5-20(31)6-8-21/h2-16H,17H2,1H3,(H2,32,33,38) |
Clave InChI |
KHTMQUHAOUODIQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)OCC2=NC3=C(C=C(C=C3)Br)C(=O)N2C4=CC=C(C=C4)NC(=S)NC5=CC=C(C=C5)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


